1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol
Overview
Description
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Scientific Research Applications
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, the aldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium alkoxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-bromo-5-(trifluoromethyl)benzaldehyde or 2-bromo-5-(trifluoromethyl)acetophenone.
Reduction: 1-(2-bromo-5-(trifluoromethyl)phenyl)ethane.
Substitution: 1-(2-substituted-5-(trifluoromethyl)phenyl)ethanol derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol
- 1-(2-Bromo-3-(trifluoromethyl)phenyl)ethanol
- 1-(2-Bromo-5-(difluoromethyl)phenyl)ethanol
Uniqueness
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts high lipophilicity and metabolic stability, making it a valuable moiety in drug design. Additionally, the bromine atom provides a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUUPYNPNIXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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